molecular formula C12H9AsS3 B14297666 Arsine, tri-2-thienyl- CAS No. 125689-10-3

Arsine, tri-2-thienyl-

Cat. No.: B14297666
CAS No.: 125689-10-3
M. Wt: 324.3 g/mol
InChI Key: QVNNSFDCZOPPPO-UHFFFAOYSA-N
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Description

Arsine, tri-2-thienyl- (C₁₂H₉AsS₃), is a heterocyclic organoarsenic compound featuring three 2-thienyl groups bonded to a central arsenic atom. It belongs to the trivalent arsenic compounds class, characterized by arsenic in the +3 oxidation state. The synthesis involves reacting thienyl-2-dichloroarsine with arsenic trichloride and mercury dithienyl under hydrogen atmosphere, yielding a pale brown liquid with an unpleasant odor .

Properties

CAS No.

125689-10-3

Molecular Formula

C12H9AsS3

Molecular Weight

324.3 g/mol

IUPAC Name

trithiophen-2-ylarsane

InChI

InChI=1S/C12H9AsS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H

InChI Key

QVNNSFDCZOPPPO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[As](C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of arsine, tri-2-thienyl- typically involves the reaction of 2-thienyllithium with arsenic trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Arsine, tri-2-thienyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Arsine, tri-2-thienyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of arsine, tri-2-thienyl- involves its ability to coordinate with metal centers through the arsenic atom and the sulfur atoms of the thienyl groups. This coordination can influence the electronic properties of the metal center, affecting its reactivity and stability . The molecular targets and pathways involved depend on the specific application and the metal complex formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Arsine Gas (AsH₃)

  • Structure & Synthesis: A simple inorganic hydride (AsH₃) formed when arsenic reacts with acids or reducing agents . Contrastingly, tri-2-thienyl arsine is a bulky organoarsenic compound synthesized via complex organic reactions .
  • Toxicity : Arsine gas is acutely toxic, causing hemolysis and multi-organ failure at low concentrations (odor threshold > toxic levels). Tri-2-thienyl arsine’s toxicity is less documented but likely lower due to reduced volatility and bioavailability .
  • Applications : Arsine gas is used in semiconductor manufacturing, while tri-2-thienyl arsine’s applications remain speculative, possibly in polymer networks or catalysis .

Stibine (SbH₃)

  • Structure & Reactivity : Similar to arsine gas but with antimony. Both form via acid-metal interactions. Stibine has a distinct rotten egg odor, unlike arsine’s faint garlic scent .
  • Toxicity : Shares hemolytic effects with arsine but is less industrially prevalent. Tri-2-thienyl arsine’s organic structure may mitigate acute toxicity compared to stibine .

Tributylarsine (C₁₂H₂₇As)

  • Structure & Use: A less toxic organoarsenic substitute for arsine gas in semiconductors. Its alkyl groups reduce volatility and hazard compared to tri-2-thienyl arsine’s aromatic thiophene rings .
  • Reactivity : Both compounds are trivalent but differ in ligand effects; tributylarsine’s alkyl chains favor hydrophobicity, while thiophenes in tri-2-thienyl arsine enable π-π interactions .

Thienyl-2-arsine Oxide (C₄H₃SAsO)

  • Derivative Relationship : A related oxidized form of tri-2-thienyl arsine, synthesized via sulfurous acid reduction. Insoluble in water but soluble in alkalis, highlighting arsenic’s amphoteric nature .
  • Applications: Potential use in redox-active materials, contrasting with tri-2-thienyl arsine’s unexplored applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula State (25°C) Odor Key Features
Arsine, tri-2-thienyl- C₁₂H₉AsS₃ Liquid Unpleasant Thiophene π-conjugation
Arsine Gas (AsH₃) AsH₃ Gas Faint garlic High volatility, acute toxicity
Tributylarsine C₁₂H₂₇As Liquid Mild Low toxicity, hydrophobic

Research Findings

  • Synthetic Challenges : Tri-2-thienyl arsine requires stringent conditions (hydrogen atmosphere, fractional distillation), unlike simpler arsines .
  • Stability : Thiophene rings enhance thermal and oxidative stability compared to aliphatic arsenicals like tributylarsine .
  • Safety : Unlike arsine gas, tri-2-thienyl arsine’s low volatility reduces inhalation risks, though handling requires caution due to arsenic content .

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